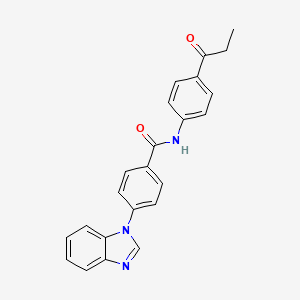![molecular formula C19H16F2N4O3 B7433956 N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer treatment.
Mecanismo De Acción
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study than larger molecules. It has also been shown to have minimal toxicity in normal cells, which makes it a safer option for in vitro and in vivo experiments. However, N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide. One direction is to further investigate its mechanism of action and identify other proteins that it may interact with. Another direction is to study its efficacy in vivo and determine its potential as a cancer therapeutic. Additionally, N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide could be studied in combination with other cancer drugs to determine its synergistic effects. Finally, the synthesis method of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide could be optimized to improve its solubility and bioavailability.
Métodos De Síntesis
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-(difluoromethoxy)-3-methoxyaniline with 2-chloro-5-nitropyrimidine to form 4-(difluoromethoxy)-3-methoxy-N-(pyrimidin-2-yl)aniline. This intermediate is then reacted with 3-aminobenzoic acid to form N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide.
Aplicaciones Científicas De Investigación
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have potential in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as doxorubicin and paclitaxel.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c1-27-16-11-14(6-7-15(16)28-18(20)21)24-17(26)12-4-2-5-13(10-12)25-19-22-8-3-9-23-19/h2-11,18H,1H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPTSCNWMIRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)


![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)


![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)
